molecular formula C10H9ClN2O2 B11882428 (R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid

(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid

Cat. No.: B11882428
M. Wt: 224.64 g/mol
InChI Key: MVOLYIPRMGJCEC-SECBINFHSA-N
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Description

(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring an indole ring substituted with a chlorine atom at the 5-position and an acetic acid moiety at the 3-position. The (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer, which may exhibit divergent biological interactions. Its synthesis and applications are of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to indole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

(2R)-2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9ClN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1

InChI Key

MVOLYIPRMGJCEC-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A widely reported approach involves the use of 5-chloroindole as the starting material. The indole nucleus is functionalized at the 3-position via Friedel-Crafts alkylation with bromoacetic acid derivatives. For example, 2-(5-chloro-1H-indol-3-yl)acetic acid is synthesized by reacting 5-chloroindole with bromoacetic acid in the presence of a Lewis acid catalyst such as ZnCl₂. The amino group is introduced through a stereoselective Strecker synthesis , where the ketone intermediate reacts with ammonium cyanide and a chiral auxiliary to yield the (R)-enantiomer.

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Catalysts: ZnCl₂ (1.2 equiv)

  • Yield: 70–85%

Enantioselective Synthesis via Chiral Resolution

The racemic mixture of 2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid can be resolved using chiral column chromatography or enzymatic methods. Penicillin acylase has been employed to selectively hydrolyze the (S)-enantiomer, leaving the (R)-form intact. This method achieves an enantiomeric excess (ee) of >98% but requires optimization of pH (7.0–7.5) and temperature (37°C).

Optimization Parameters:

ParameterOptimal Range
Enzyme Loading10–15 U/mg
Reaction Time24–48 h
ee98.5%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Glacial acetic acid has been utilized as both a solvent and catalyst in indole functionalization reactions. In the synthesis of related indole derivatives, solvent-free conditions with glacial acetic acid improved yields by 15–20% compared to traditional solvents like ethanol. For the target compound, a mixed solvent system (acetic acid/water, 4:1) enhanced solubility of intermediates while maintaining reaction efficiency.

Comparative Yields Across Solvents:

Solvent SystemYield (%)
Glacial Acetic Acid82
Ethanol68
Tetrahydrofuran74

Temperature and Time Dependence

The cyclization step in Friedel-Crafts alkylation is highly temperature-sensitive. At 0°C, the reaction achieves 85% yield in 6 h, whereas at 25°C, the yield drops to 70% due to side reactions. Prolonged reaction times (>12 h) lead to decomposition of the amino acid intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

The structure of this compound is confirmed via:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.17 (s, 1H, NH), 7.88 (s, 1H, indole-H), 7.35 (d, J = 8.6 Hz, 1H), 3.85 (s, 2H, CH₂).

  • ESI-MS : m/z 224.64 [M + H]⁺.

Chiral Purity Assessment

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol, 90:10) resolves the (R)- and (S)-enantiomers with a retention time of 12.3 min for the (R)-form .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid involves several chemical reactions that modify the indole structure to enhance its biological activity. The compound can be synthesized from indole derivatives through various methods including:

  • Amidation : Reacting indole derivatives with amino acids.
  • Substitution Reactions : Introducing chlorine and other functional groups to enhance solubility and reactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Studies indicate that the compound demonstrates potent antibacterial effects against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL .
  • Antifungal Activity : The compound has also been tested for antifungal properties, showing inhibition against certain fungal strains .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound exhibits significant free radical scavenging activity, contributing to its potential in preventing oxidative stress-related diseases .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has been evaluated for its anticancer properties against various cancer cell lines, including:

  • Breast Cancer : Compounds derived from indole acetic acid have shown moderate to high anticancer activity against MCF-7 human breast carcinoma cells, indicating a promising avenue for further research .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in tumor progression. For example:

  • Ectonucleotide Triphosphate Diphosphohydrolase Inhibition : The compound has shown competitive inhibition against ectonucleotide triphosphate diphosphohydrolase enzymes, which are overexpressed in tumors, thereby potentially reducing adenosine levels and managing tumor development .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityEffective against Pseudomonas aeruginosa and Klebsiella pneumoniae with MIC of 3.12 μg/mL
Anticancer ActivityModerate to high activity against MCF-7 breast carcinoma cells compared to doxorubicin
Enzyme InhibitionSignificant inhibition of ectonucleotide triphosphate diphosphohydrolase enzymes

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and the amino acid moiety allow it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole Derivatives

(a) Positional Isomers
  • (R)-2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid (CAS 1384269-04-8): Structural Difference: Bromine at the indole’s 4-position vs. chlorine at the 5-position. Impact: Halogen position alters steric and electronic interactions. Bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine’s electronegativity could influence hydrogen bonding. Molecular docking studies on similar compounds suggest that substituent position affects binding energy and ligand-receptor interactions .
(b) Methyl-Substituted Analog
  • (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 19017-52-8): Structural Difference: Methyl group at the indole’s 2-position; lacks the amino group. Absence of the amino group eliminates a hydrogen-bond donor, reducing affinity for targets requiring polar interactions .
(c) N-Methylated Indole Derivative
  • 2-Amino-2-(1-methylindol-3-yl)acetic acid (CAS 1000058-38-7): Structural Difference: Methylation at the indole’s 1-position (N-methyl). Impact: N-methylation reduces hydrogen-bonding capacity and may stabilize the indole ring against metabolic degradation. This modification is common in drug design to enhance bioavailability .

Phenyl-Based Analogs

  • 2-Amino-2-(4-bromophenyl)acetic acid and 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: Structural Difference: Phenyl ring replaces indole; substituents vary (Br, Cl, OMe). Impact: Phenyl analogs lack the indole’s π-π stacking capability and heterocyclic nitrogen. Methoxy groups introduce steric hindrance and electron-donating effects, which may alter binding to enzymes like collagenase, as seen in IC50 variations for dichlorobenzyl-substituted amino acids .

Stereochemical Variants

  • (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (Pharmacopeial Forum): Structural Difference: Hydroxyphenyl group instead of chlorinated indole. Impact: The hydroxyl group provides a strong hydrogen-bond donor, critical for interactions in β-lactam antibiotics. Stereochemistry (R-configuration) is essential for activity, as seen in cephalosporin derivatives .

Key Data and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole/Phenyl) Molecular Formula Key Properties/Biological Activity
(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid 5-Cl, 3-acetic acid, R-config C10H9ClN2O2 Chiral center; potential enzyme inhibition
(R)-2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid 4-Br, 3-acetic acid, R-config C10H9BrN2O2 Higher hydrophobicity; similar docking energy
(5-Chloro-2-methyl-1H-indol-3-yl)acetic acid 5-Cl, 2-Me, 3-acetic acid C11H10ClNO2 Density: 1.4 g/cm³; Boiling point: 448°C
2-Amino-2-(1-methylindol-3-yl)acetic acid 1-Me, 3-acetic acid C11H12N2O2 Improved metabolic stability
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid 5-Cl, 2-OMe, phenyl C9H9ClNO3 IC50: 0.87 µM (collagenase inhibition)

Biological Activity

(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid, with CAS number 1594694-75-3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on a comprehensive review of recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure C10H10ClN1O2\text{Chemical Structure }\quad C_{10}H_{10}ClN_{1}O_{2}

This compound features an indole ring substituted with a chlorine atom and an amino acid moiety, which contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of indole compounds, including this compound, exhibit notable antitumor properties. For instance, studies have shown that similar indole derivatives possess selective cytotoxicity against various cancer cell lines while sparing normal cells. The IC50 values for these compounds often range from 12 to 21 μM against colon adenocarcinoma cell lines such as Colo205 and Colo320 .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (μM)Selectivity
This compoundColo20513.06High
Similar Indole DerivativeColo3204.87High
DoxorubicinColo2050.05Low

These findings suggest that the presence of the indole structure in this compound is crucial for its antitumor activity.

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity. Studies have demonstrated that compounds with similar structures show effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL .

Table 2: Antibacterial Activity of Indole Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundMRSA0.98
Indole DerivativeM. tuberculosis< 1

These results highlight the potential of this compound as a therapeutic agent against resistant bacterial strains.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis in pathogens like MRSA.
  • Selective Toxicity : The compound exhibits a higher affinity for cancerous cells compared to normal cells, which is crucial for minimizing side effects during treatment.

Case Studies

A notable study focused on the synthesis and evaluation of various indole derivatives, including this compound, demonstrated significant cytotoxic effects against colon cancer cell lines while showing minimal toxicity to normal fibroblast cells . This selectivity is essential for developing effective cancer therapies.

Q & A

Q. What are the key synthetic routes for (R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with 5-chloroindole as the starting material. A nucleophilic substitution reaction is employed, where 5-chloroindole reacts with a glycine derivative (e.g., glycine methyl ester hydrochloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) to minimize hydrolysis. Yields are optimized by controlling temperature (0–25°C) and reaction time (4–12 hours). Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the indole backbone and acetic acid moiety. The chloro-substituent at position 5 causes distinct deshielding in aromatic protons.
  • LC-MS : Validates molecular weight (e.g., m/z ~238.66 for the free acid form) and detects impurities.
  • X-ray Crystallography : For structural elucidation, SHELXL software is widely used for refining crystal structures, particularly to resolve chiral centers and hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of indole-acetic acid derivatives?

  • Methodological Answer : Comparative studies show that the 5-chloro substituent enhances anticancer and anti-inflammatory activity compared to fluoro or bromo analogs. For example:
SubstituentPositionActivity
Cl5Anticancer, anti-inflammatory
F5Moderate antimicrobial
Br6Enhanced antimicrobial
The chloro group’s electronegativity and steric effects likely improve receptor binding in cellular assays. Activity is assessed via IC50_{50} measurements in cancer cell lines (e.g., MCF-7) and COX-2 inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
  • Replicate Studies : Use standardized protocols (e.g., NIH/NCATS guidelines) across multiple labs.
  • Meta-Analysis : Pool data from peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Profiling : Use CRISPR screening or proteomics to confirm target engagement (e.g., inhibition of NF-κB signaling) .

Q. What catalytic systems improve the efficiency of multi-step syntheses involving this compound?

  • Methodological Answer : Nickel ferrite nanoparticles (NiFe2_2O4_4) are effective catalysts for condensation reactions in indole-acetic acid synthesis. They reduce reaction times (from 12 hours to 3–5 hours) and improve yields (from 60% to 85%) by enhancing surface area and electron transfer. Post-reaction, catalysts are magnetically recoverable, minimizing waste .

Q. What crystallographic strategies are optimal for resolving the chiral center in this compound?

  • Methodological Answer : High-resolution X-ray data (≤1.0 Å) are essential. SHELXL’s refinement tools enable precise modeling of the (R)-configuration via Flack parameter analysis. Twinning and disorder in crystals are mitigated by slow evaporation from DMSO/water mixtures. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the chiral center, confirmed via Hirshfeld surface analysis .

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